molecular formula C9H17NO2S B13461425 Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate

Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate

Cat. No.: B13461425
M. Wt: 203.30 g/mol
InChI Key: BEPPDGJTELEGPK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a sulfanylmethyl (–CH2SH) group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfanylmethyl substituent introduces a reactive thiol group, which can participate in oxidation, nucleophilic substitution, or disulfide bond formation.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)10-9(6-13)4-5-9/h13H,4-6H2,1-3H3,(H,10,11)

InChI Key

BEPPDGJTELEGPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate as an intermediate, which can be synthesized through reductive cyclopropanation followed by further functionalization . Another approach involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation and subsequent reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with active sites of enzymes, while the sulfanylmethyl group can undergo redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Cyclopropylcarbamate Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Key Characteristics
tert-Butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate C₁₂H₂₁NO₃ 227.31 2580230-86-8 Sulfamoyl (–SO₂NH₂) group; polar, hydrogen-bonding capabilities
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 1286274-19-8 Aromatic fluorine substituent; enhances metabolic stability and binding affinity
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 1997968-36-1 Methoxyacetyl group; electron-withdrawing, used in coupling reactions
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate C₉H₁₇NO₃ 199.24 107017-73-2 Hydroxymethyl (–CH₂OH) group; versatile building block in drug synthesis

Structural and Reactivity Differences

  • Sulfanylmethyl vs. Sulfamoylmethyl: The sulfanylmethyl group (–CH2SH) is a thiol with high nucleophilicity, prone to oxidation.
  • 3-Fluorophenyl Substituent : The fluorine atom in tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate introduces electronegativity, enhancing stability against oxidative metabolism and improving pharmacokinetic profiles .
  • Hydroxymethyl vs. Methoxyacetyl : The hydroxymethyl group (–CH2OH) enables hydrogen bonding and is commonly used in prodrug design, while the methoxyacetyl group (–COCH2OCH3) modifies electronic properties, affecting substrate binding in catalytic reactions .

Research Findings and Limitations

  • Sulfamoylmethyl Derivative : Listed in Enamine’s building block catalog (CAS 2580230-86-8), this compound is utilized in medicinal chemistry for its sulfonamide functionality, though its exact biological targets are unspecified .
  • Fluorophenyl Analog : The 3-fluorophenyl variant’s safety data () underscores the importance of substituent effects on compound handling, a consideration relevant to thiol-containing derivatives.
  • Data Gaps : Direct experimental data on this compound—such as crystallographic studies (cf. SHELX software in ) or pharmacological activity—is unavailable in the provided evidence.

Biological Activity

Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 849149-54-8
  • Molecular Formula : C8_{8}H15_{15}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 189.28 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The compound is believed to interfere with:

  • Enzymatic Pathways : It may inhibit enzymes critical for cell wall biosynthesis.
  • Membrane Integrity : The compound can disrupt membrane integrity, leading to increased permeability and eventual cell death.

Comparative Studies

A comparative study involving this compound and traditional antibiotics highlighted its efficacy. In vitro tests showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and tetracycline against certain strains of bacteria .

Compound MIC (µg/mL) Bacterial Strain
Tert-butyl N-[1-(sulfanylmethyl)...4Staphylococcus aureus
Penicillin16Staphylococcus aureus
Tetracycline32Escherichia coli

Clinical Applications

Preliminary clinical studies have suggested that this compound could be developed into a new class of antibiotics. Its unique structure allows it to evade common resistance mechanisms seen in bacteria today, making it a promising candidate for further development .

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